
2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Vue d'ensemble
Description
2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, also known as 4-APPE, is an organic compound with a wide range of scientific applications. It is a member of the piperazine family of compounds and is used as a building block in the synthesis of more complex molecules. 4-APPE is a white, crystalline solid with a melting point of 120-122°C and a boiling point of 270-280°C. It is soluble in water, alcohol, and other polar solvents.
Applications De Recherche Scientifique
1. Neuroprotective Activities
New derivatives of edaravone containing a benzylpiperazine moiety, including 2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, have been designed and synthesized. These compounds showed significant neuroprotective activities both in vitro and in vivo, especially against damage caused by H2O2, and in acute cerebral ischemia models in mice (Gao et al., 2022).
2. Antimicrobial Activity
Compounds derived from this compound have demonstrated antimicrobial properties. For instance, certain derivatives have been studied against species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel et al., 2011), (Patel & Patel, 2012).
3. Synthesis of Human Leukocyte Elastase Inhibitors
A convergent synthesis of a potent human leukocyte elastase inhibitor was achieved via chiral synthesis of key intermediates involving this compound (Cvetovich et al., 1996).
4. Role in Serotonin Receptor Affinity
Compounds derived from this compound have been used to evaluate the role of a linker for the human serotonin 5-HT6 receptor affinity. The findings contribute to understanding the structure-activity relationships in the design of new ligands for the receptor (Łażewska et al., 2019).
5. Applications in Synthesis of Complexes
The compound has been used in the synthesis of novel complexes, for example, in the preparation of unsymmetrical end-off, aminomethylated N-methylpiperazine and aminomethylated diethanolamine binucleating ligands, which have shown antimicrobial and catalytic activities (Bharathi et al., 2009).
Propriétés
IUPAC Name |
2-(4-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)13(17)10-18-12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPGVJDWUQQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
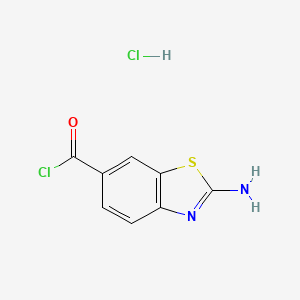
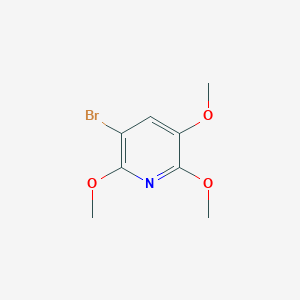
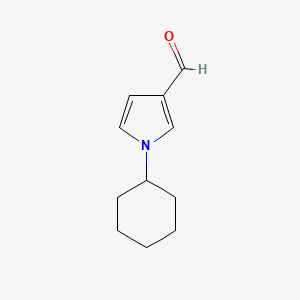


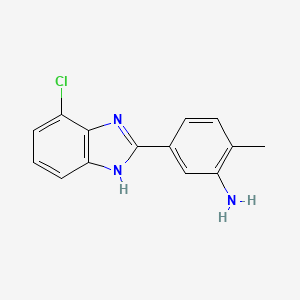

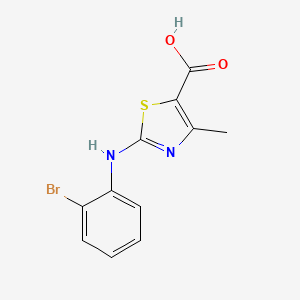
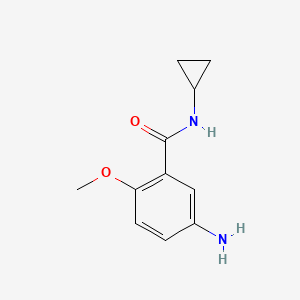

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)
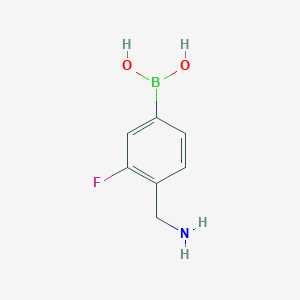
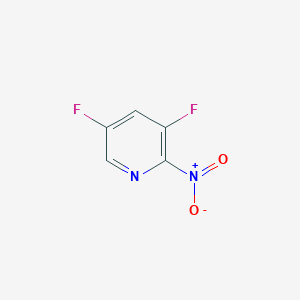
![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)
